5-Bromo-1,2-difluoro-3-nitrobenzene
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Overview
Description
5-Bromo-1,2-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-difluoro-3-nitrobenzene typically involves the nitration of 4-Bromo-2,6-difluoroaniline. The process includes dissolving 4-Bromo-2,6-difluoroaniline in glacial acetic acid and adding sodium perborate tetrahydrate. The reaction mixture is heated to 65°C and stirred for several hours. After cooling, the product is extracted and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with aryl boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Suzuki Coupling: Aryl boronic acids and palladium catalysts are used under basic conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Reduction: The primary product is 5-Bromo-1,2-difluoro-3-aminobenzene.
Coupling: The major products are biaryl compounds.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-nitrobenzene involves its ability to undergo various chemical transformations. The bromine and nitro groups are reactive sites that facilitate substitution and reduction reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-difluoro-2-nitrobenzene
- 4-Bromo-2,6-difluoronitrobenzene
- 3,5-Difluoro-4-nitrobromobenzene
Uniqueness
5-Bromo-1,2-difluoro-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular structure is crucial .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPFVSYTAGACOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681474 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-16-2 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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